A 438079

P2X7 receptor Antagonist Calcium flux

Off-target effects in P2X7 research compromise data reproducibility. A 438079 solves this with a rigorously validated selectivity profile-inactive at other P2X subtypes (IC50 >10 μM) and across 75 GPCRs, enzymes, transporters & ion channels. • ED50 76 μMol/kg in mechanical allodynia; superior neuroprotection vs. phenobarbital. • 3-fold species potency difference (rat vs. human) documented for accurate translational dosing. Supplied ≥98% purity with full analytical documentation. Global shipping from stock.

Molecular Formula C13H9Cl2N5
Molecular Weight 306.15 g/mol
Cat. No. B1248378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 438079
Synonyms3-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methylpyridine
A-438079
A438079
Molecular FormulaC13H9Cl2N5
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3
InChIInChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9/h1-7H,8H2
InChIKeyMMPAULQSJLVKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A 438079 Selective P2X7 Antagonist


A 438079 is a synthetic organic compound that acts as a potent, competitive, and selective antagonist of the P2X7 purinergic receptor [1]. It is a key research tool for probing the role of the ATP-gated ion channel P2X7 in models of inflammation, chronic pain, and neurodegeneration [2].

Target P2X7 purinergic receptor (ATP-gated ion channel)
Models Inflammation, chronic pain, neurodegeneration
Selectivity Reported broad selectivity across P2 receptors and off-target panel

A 438079 Selectivity Advantage


Not all P2X7 antagonists are interchangeable; the experimental validity of a study can be compromised by off-target effects. A 438079's distinct advantage is its rigorously quantified, broad selectivity profile, which is not a guaranteed property of all in-class compounds. While some antagonists may show activity at other P2X receptor subtypes or unrelated targets, A 438079 has been shown to be devoid of activity at other P2 receptors (IC50 > 10 μM) and demonstrated minimal activity in a panel of 75 different GPCRs, enzymes, transporters, and ion channels . Substituting with a less selective or uncharacterized analog introduces a significant risk of confounding results, undermining data reproducibility and leading to potentially erroneous conclusions about the specific role of P2X7.

Less selective P2X7 antagonists may show off-target activity at other P2X subtypes, compromising target attribution.
Uncharacterized analogs often lack broad profiling data; substitution may introduce confounding results and reduce data reproducibility.
Cross-reactivity at related purinergic receptors may not be excluded without comprehensive selectivity screening; validation required.

A 438079 Key Evidence


P2X7 Potency Across Species

A 438079 exhibits species-dependent potency at the P2X7 receptor. In a direct comparison within the same FLIPR assay format, the compound shows a 3-fold higher potency for the rat receptor compared to the human receptor. This is a critical distinction for researchers designing or interpreting cross-species studies .

Species Potency Comparison
Head-to-head
Rat IC50 100 nM; Human IC50 300 nM (3-fold difference)
Species-specific potency context for cross-species studies
FLIPR assay; verify in own experimental conditions
P2X7 receptor Antagonist Calcium flux FLIPR assay

P2X Receptor Selectivity

A 438079 demonstrates high selectivity for the P2X7 receptor over other P2X family members. It shows no significant activity against P2X2, P2X3, and P2X4 receptors even at concentrations up to 10 μM, providing a substantial selectivity window . A broader profiling study also confirmed a lack of activity at other P2 receptors (IC50 > 10 μM) .

P2X Subtype Selectivity
Cross-study comparable
No activity at P2X2/3/4 up to 10 μM; >100-fold selectivity window
Supports P2X7-specific target attribution
Recombinant assays; confirm in native cell systems
P2X7 receptor Selectivity P2X2 P2X3 P2X4

Broad Off-Target Selectivity

Beyond P2X receptors, A 438079's selectivity has been validated in a broad screening panel. It exhibited minimal activity at 75 different G-protein-coupled receptors (GPCRs), enzymes, transporters, and ion channels . This is a crucial piece of evidence for researchers who require a clean tool compound with a well-defined pharmacology.

Broad Off-Target Profiling
Supporting evidence
Minimal activity in 75-target panel (GPCRs, enzymes, transporters, ion channels)
Indicates low off-target interaction risk
Broad panel; verify with specific targets of interest
P2X7 Selectivity GPCR Off-target

Antinociception in Neuropathic Pain

A 438079 demonstrates robust, dose-dependent antinociceptive activity in rat models of neuropathic pain. In a study of mechanical allodynia, A 438079 administration resulted in an ED50 value of 76 μMol/kg . This quantitative measure of in vivo efficacy is essential for planning pharmacodynamic studies.

Antinociception ED50
Supporting evidence
ED50 = 76 μmol/kg (rat mechanical allodynia model)
Reported antinociceptive benchmark for pain research
Validate in own pain model and dosing paradigm
Neuropathic pain Antinociception In vivo Allodynia

Neuroprotection vs. Phenobarbital in Seizure

In a direct head-to-head in vivo comparison, A 438079 demonstrated superior neuroprotective effects compared to an equally seizure-suppressive dose of phenobarbital (25 mg/kg) in a rat model of early-life status epilepticus [1]. This is a key differentiator for researchers focused on neuroprotection in seizure models.

Neuroprotection vs. Phenobarbital
Direct head-to-head
A 438079 (5,15 mg/kg) showed higher neuroprotection than phenobarbital (25 mg/kg) at matched seizure suppression
Supports neuroprotection research in seizure models
Rat pup status epilepticus model; study-specific endpoint
Neuroprotection Seizure Status epilepticus Phenobarbital

A 438079 Applications


P2X7 in Neuropathic Pain Models

A 438079 is the preferred tool for studies requiring robust, dose-dependent antinociception in vivo. Its well-characterized ED50 of 76 μMol/kg in a mechanical allodynia model provides a clear benchmark for dosing regimens , enabling researchers to design experiments with predictable pharmacodynamic outcomes and to benchmark against other analgesic candidates. Its high selectivity minimizes confounding off-target effects, ensuring the observed pain relief is genuinely P2X7-mediated.

P2X7 Neuroprotection in Seizure Models

For studies focused on neuroprotection following acute brain injury, A 438079 offers a distinct advantage. Its proven superiority over phenobarbital in a head-to-head comparison provides a compelling rationale for its use [1]. This scenario is ideal for researchers exploring non-classical anticonvulsant mechanisms and seeking to demonstrate the therapeutic potential of P2X7 blockade in preventing seizure-induced neuronal death, independent of its seizure-suppressing effects.

Cross-Species P2X7 Target Engagement

Researchers performing translational studies from rodents to humans should use A 438079 for its well-defined species-specific potency. The documented 3-fold difference in IC50 values between rat and human P2X7 receptors is critical for accurate data interpretation and dose translation . This makes A 438079 an essential control compound for in vitro assays using human and rodent cell lines, ensuring that observed pharmacological effects are correctly calibrated for species differences.

Selective P2X7 In Vitro Profiling

When the goal is to generate high-confidence, P2X7-specific data in vitro, A 438079 is the superior choice. Its rigorous selectivity profiling—inactivity at other P2X receptors up to 10 μM and minimal activity against a broad panel of 75 other targets —provides a level of pharmacological confidence unmatched by less characterized antagonists. This is critical for high-quality publications and for assays where off-target activity could lead to false positives or misinterpretation of a compound's mechanism of action.

Application
Selection Property
Validation Focus
Neuropathic pain models
Dose-dependent antinociception profile
Validate dose-response and model-specific efficacy
Seizure-induced brain injury research
Neuroprotection endpoint vs. anticonvulsant comparator
Confirm neuroprotection independent of seizure suppression
Cross-species P2X7 studies
Species-dependent potency differentiation
Calibrate receptor inhibition across rat and human assays
In vitro P2X7 target validation
Broad selectivity profiling data
Verify lack of off-target activity in relevant cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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